Cas no 2090867-60-8 (5-(trifluoromethyl)furan-2-sulfonyl chloride)

5-(Trifluoromethyl)furan-2-sulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its trifluoromethyl group enhances electrophilicity, improving reactivity in nucleophilic substitution reactions. The furan ring contributes to stability while allowing further functionalization. This compound is valuable in pharmaceutical and agrochemical research, where sulfonyl chloride derivatives serve as key intermediates. Its high purity and consistent performance make it suitable for precise synthetic applications. Handling requires standard precautions for sulfonyl chlorides, including moisture avoidance and proper ventilation. The product is typically supplied as a neat liquid or solution, ensuring ease of use in controlled environments.
5-(trifluoromethyl)furan-2-sulfonyl chloride structure
2090867-60-8 structure
Product name:5-(trifluoromethyl)furan-2-sulfonyl chloride
CAS No:2090867-60-8
MF:C5H2ClF3O3S
MW:234.580790042877
MDL:MFCD30682992
CID:4636840
PubChem ID:131409488

5-(trifluoromethyl)furan-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Furansulfonyl chloride, 5-(trifluoromethyl)-
    • 5-(trifluoromethyl)furan-2-sulfonyl chloride
    • MDL: MFCD30682992
    • Inchi: 1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H
    • InChI Key: HETUNOAMOBFSBG-UHFFFAOYSA-N
    • SMILES: O1C(C(F)(F)F)=CC=C1S(Cl)(=O)=O

5-(trifluoromethyl)furan-2-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-320863-0.1g
5-(trifluoromethyl)furan-2-sulfonyl chloride
2090867-60-8 95%
0.1g
$337.0 2023-09-04
Enamine
EN300-320863-0.05g
5-(trifluoromethyl)furan-2-sulfonyl chloride
2090867-60-8 95%
0.05g
$226.0 2023-09-04
Enamine
EN300-320863-1.0g
5-(trifluoromethyl)furan-2-sulfonyl chloride
2090867-60-8 95%
1g
$971.0 2023-06-03
Enamine
EN300-320863-5.0g
5-(trifluoromethyl)furan-2-sulfonyl chloride
2090867-60-8 95%
5g
$2816.0 2023-06-03
A2B Chem LLC
AW35915-100mg
5-(trifluoromethyl)furan-2-sulfonyl chloride
2090867-60-8 95%
100mg
$390.00 2024-04-20
A2B Chem LLC
AW35915-250mg
5-(trifluoromethyl)furan-2-sulfonyl chloride
2090867-60-8 95%
250mg
$542.00 2024-04-20
Enamine
EN300-320863-10g
5-(trifluoromethyl)furan-2-sulfonyl chloride
2090867-60-8 95%
10g
$4176.0 2023-09-04
Aaron
AR01BY3B-10g
5-(trifluoromethyl)furan-2-sulfonyl chloride
2090867-60-8 95%
10g
$5767.00 2025-02-09
1PlusChem
1P01BXUZ-50mg
5-(trifluoromethyl)furan-2-sulfonyl chloride
2090867-60-8 95%
50mg
$332.00 2023-12-19
1PlusChem
1P01BXUZ-1g
5-(trifluoromethyl)furan-2-sulfonyl chloride
2090867-60-8 95%
1g
$1262.00 2023-12-19

Additional information on 5-(trifluoromethyl)furan-2-sulfonyl chloride

5-(Trifluoromethyl)furan-2-sulfonyl chloride (CAS No 2090867-60-8)

The compound 5-(trifluoromethyl)furan-2-sulfonyl chloride, identified by the CAS registry number CAS No 2090867-60-8, is a highly reactive and versatile sulfonyl chloride derivative. This compound belongs to the class of sulfonating agents, which are widely used in organic synthesis for introducing sulfonic acid groups into various substrates. The molecule consists of a furan ring substituted with a trifluoromethyl group at the 5-position and a sulfonyl chloride group at the 2-position, making it a valuable intermediate in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds.

Recent advancements in synthetic chemistry have highlighted the importance of sulfonyl chlorides as key intermediates in the construction of bioactive molecules. The unique combination of electron-withdrawing groups (the trifluoromethyl group and the sulfonyl chloride moiety) in this compound renders it highly electrophilic, facilitating its use in nucleophilic substitution reactions. This property has been exploited in the development of novel pharmaceutical agents, agrochemicals, and advanced materials.

One of the most significant applications of 5-(trifluoromethyl)furan-2-sulfonyl chloride is in the synthesis of sulfonamides, which are known for their biological activity. For instance, researchers have employed this compound to synthesize potential inhibitors of enzymes involved in metabolic pathways, such as kinases and proteases. The trifluoromethyl group enhances the lipophilicity and stability of the resulting compounds, making them promising candidates for drug development.

In addition to its role in medicinal chemistry, this sulfonyl chloride has found applications in materials science. The furan ring provides a platform for constructing conjugated systems, which are essential in optoelectronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that derivatives of this compound can serve as building blocks for designing materials with tailored electronic properties.

The synthesis of 5-(trifluoromethyl)furan-2-sulfonyl chloride typically involves a two-step process: first, the preparation of the corresponding furan derivative with a trifluoromethyl group, followed by sulfonation using sulfur trioxide or other sulfonating agents. The reaction conditions are optimized to ensure high yield and purity, as impurities can significantly affect the reactivity and performance of the final product.

From an environmental perspective, there is growing interest in understanding the fate and toxicity of compounds like CAS No 2090867-60-8. Researchers have conducted studies to assess its biodegradability and potential impact on aquatic ecosystems. These studies are crucial for developing safe handling procedures and minimizing environmental risks associated with its use.

In conclusion, 5-(trifluoromethyl)furan-2-sulfonyl chloride is a multifaceted compound with applications spanning organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions across various industries. As research continues to uncover new applications and improve synthetic methodologies, this compound will likely remain a cornerstone in modern chemical synthesis.

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